NS-638 NS-638 NS-638 is a Ca(2+)-channel blocker. NS-638 dose dependently inhibited K(+)-stimulated [45Ca2+]-uptake in chick cortical synaptosomes and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-stimulated [3H]GABA-release from cultured cortical neurons with IC50 values of 2.3 and 4.3 microM, respectively. K(+)-stimulated intracellular Ca(2+)-elevation in cultured cerebellar granule cells was equipotently blocked with an IC50 value of 3.4 microM.
Brand Name: Vulcanchem
CAS No.: 150493-34-8
VCID: VC0537653
InChI: InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21)
SMILES: C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl
Molecular Formula: C15H11ClF3N3
Molecular Weight: 325.71 g/mol

NS-638

CAS No.: 150493-34-8

Cat. No.: VC0537653

Molecular Formula: C15H11ClF3N3

Molecular Weight: 325.71 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NS-638 - 150493-34-8

Specification

CAS No. 150493-34-8
Molecular Formula C15H11ClF3N3
Molecular Weight 325.71 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine
Standard InChI InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21)
Standard InChI Key GXQCVUZORDAARJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl
Canonical SMILES C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl
Appearance Solid powder

Introduction

Chemical Identification and Structural Properties

NS-638 is identified by the CAS registry number 150493-34-8 and is classified under the benzimidazole derivatives. Its structural backbone consists of a benzimidazole ring substituted with a trifluoromethyl group at position 5 and a 4-chlorobenzyl moiety at position 1 . The compound exists as a solid at room temperature, exhibiting solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (5 mg/mL), moderate solubility in ethanol (2 mg/mL), and insolubility in phosphate-buffered saline (PBS) .

Table 1: Physicochemical Properties of NS-638

PropertyValueSource
Molecular FormulaC15H11ClF3N3\text{C}_{15}\text{H}_{11}\text{ClF}_{3}\text{N}_{3}
Molecular Weight325.7 g/mol
Solubility in DMF5 mg/mL
Solubility in DMSO5 mg/mL
Solubility in Ethanol2 mg/mL
Storage Temperature-20°C (3 years), 4°C (2 years)

Pharmacological Profile and Mechanism of Action

NS-638 functions as a calcium channel antagonist, preferentially targeting neuronal voltage-gated calcium channels. In vitro studies using chick cortical synaptosomes demonstrated that NS-638 inhibits potassium-stimulated 45Ca2+^{45}\text{Ca}^{2+} uptake with an IC50_{50} of 2.3 µM . Similarly, it suppressed AMPA-induced 3H^3\text{H}-GABA release in cultured cortical neurons (IC50_{50} = 4.3 µM) and attenuated intracellular calcium elevation in cerebellar granule cells (IC50_{50} = 3.4 µM) . Electrophysiological analyses revealed reversible blockade of N-type and L-type calcium channels in chick dorsal root ganglion cells at concentrations of 1–30 µM . Notably, NS-638 exhibited selectivity for neuronal channels, showing no effect on Ca2+^{2+}-induced contractions in guinea pig taenia coli at therapeutic concentrations .

Table 2: Key Pharmacological Parameters of NS-638

Assay SystemIC50_{50} / Effective ConcentrationOutcomeSource
K+^+-stimulated 45Ca2+^{45}\text{Ca}^{2+} uptake (synaptosomes)2.3 µM50% inhibition
AMPA-induced 3H^3\text{H}-GABA release4.3 µM50% suppression
Intracellular Ca2+^{2+} elevation (granule cells)3.4 µMEquipotent blockade
N/L-type channel blockade (DRG cells)1–30 µMReversible inhibition
SystemHealthFireReactivity
NFPA 704200
HMIS200

Preclinical Research and Anti-Ischemic Efficacy

AspectStatusSource
TSCA ListingNot regulated
IARC CarcinogenicityNot listed
Water Hazard Class1 (Slightly hazardous)

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